2-(4-Chlorophenyl)indolizine-3-carbaldehyde

描述

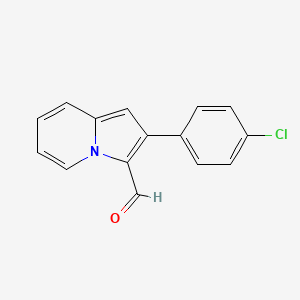

2-(4-Chlorophenyl)indolizine-3-carbaldehyde is a chemical compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. The presence of a 4-chlorophenyl group and a carbaldehyde group at the 3-position of the indolizine ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with pyrrole derivatives under specific conditions. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the intermediate chloroformyl compound. This intermediate then undergoes cyclization to form the indolizine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

化学反应分析

Condensation with Hydrazines

The aldehyde group undergoes condensation with hydrazines to form hydrazone derivatives:

-

Example : Reaction with hydralazine (1,2-dihydrophthalazine) in ethanol under reflux yields 1-(2-((2-(4-chlorophenyl)indolizin-3-yl)methylene)hydrazinyl)phthalazine (3b ) .

| Reaction Parameter | Details |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 4–6 hours |

| Yield | 72–78% |

| Characterization | IR: 3275 cm⁻¹ (N–H), 1627 cm⁻¹ (C=N); ¹H NMR: δ 9.95 (s, 1H, CH) |

Multicomponent Reactions

The compound participates in three-component reactions with isocyanides and amines:

-

Substrates : Benzyl isocyanide (7a ) and p-anisidine (8a ).

-

Product : Aryl(indol-3-yl)acetimidamides (e.g., 2a ) with yields up to 96% .

Key Observations :

-

The aldehyde forms a nitrilium salt intermediate (A ) with isocyanides.

-

Subsequent amine addition generates amidinium tetrafluoroborate (B ), which tautomerizes to imidamides .

Aminocatalyzed Cyclization

Aminocatalysts enable one-pot [3+2] cyclization reactions for functionalized indolizines:

-

Catalyst : Acetylated D-glucosamine (β-anomer preferred).

-

Substrates : α,β-Unsaturated aldehydes and heteroaryl ketones .

-

Example : Reaction with 2-acetylpyridine yields 1-methyl-3-phenylindolizine-2-carbaldehyde (4 ) in 81% yield .

Functional Group Compatibility :

Late-Stage Functionalization

The aldehyde group facilitates diverse post-synthetic modifications:

Enantioselective Friedel-Crafts Reactions

Chiral spirocyclic phosphoric acid catalysts enable asymmetric synthesis:

-

Substrate : 3-(4-Chlorophenyl)-3-hydroxyisoindolin-1-one (2i ).

-

Conditions : Toluene, –20°C, 24 hours.

-

Product : (1-Indolizinyl)(diaryl)methanamine (3p ) with 94% enantiomeric excess (ee) .

Stability Under Hydrolytic Conditions

The compound exhibits stability across physiological pH ranges:

科学研究应用

Medicinal Chemistry

2-(4-Chlorophenyl)indolizine-3-carbaldehyde has shown potential biological activities, including:

- Antimicrobial Properties : Studies indicate that indolizine derivatives exhibit significant antimicrobial activities against various pathogens. The compound's aldehyde functionality may interact with microbial enzymes, inhibiting their activity .

- Anticancer Activity : Research highlights its potential as an anticancer agent. The mechanism may involve covalent bonding with nucleophilic sites on proteins or enzymes, leading to the inhibition of cancer cell proliferation .

Organic Synthesis

The compound serves as a versatile precursor in organic synthesis:

- Building Block for Complex Molecules : It is utilized in the synthesis of various indolizine derivatives, which can be further modified to create drugs or functional materials .

- Late-stage Modifications : The compound can undergo various reactions such as oxidation and reduction, allowing chemists to diversify its structure for specific applications .

Material Science

Indolizines have been explored for their optical properties:

- Fluorescent Materials : Certain derivatives of indolizines exhibit excellent fluorescence, making them suitable for applications in organic electronics and biological imaging.

Case Study 1: Antimicrobial Activity

A study demonstrated that various indolizine derivatives, including this compound, showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth was attributed to its reactive aldehyde group forming bonds with essential microbial proteins .

Case Study 2: Anticancer Research

In vitro studies indicated that the compound could induce apoptosis in cancer cell lines. Mechanistic studies revealed that it interfered with key signaling pathways involved in cell survival and proliferation, showcasing its potential as a lead compound for cancer drug development .

作用机制

The mechanism of action of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indolizine ring structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.

相似化合物的比较

Similar Compounds

2-Phenylindolizine-3-carbaldehyde: Lacks the chlorine atom on the phenyl ring.

2-(4-Methylphenyl)indolizine-3-carbaldehyde: Contains a methyl group instead of a chlorine atom on the phenyl ring.

2-(4-Nitrophenyl)indolizine-3-carbaldehyde: Contains a nitro group instead of a chlorine atom on the phenyl ring.

Uniqueness

2-(4-Chlorophenyl)indolizine-3-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.

生物活性

Overview

2-(4-Chlorophenyl)indolizine-3-carbaldehyde is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound features a unique structure with a 4-chlorophenyl group and an aldehyde functional group, which contribute to its reactivity and interaction with biological targets.

The presence of the chlorine atom in the phenyl ring enhances the compound's electrophilic character, making it a suitable candidate for various chemical reactions, including nucleophilic substitutions and oxidation reactions. This reactivity is crucial for its biological applications.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The aldehyde group can engage in interactions that inhibit enzymatic activity, while the indolizine structure allows for π-π stacking interactions with aromatic amino acids in proteins.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it effective against various bacterial strains.

- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation, although further studies are needed to clarify its efficacy and mechanisms .

- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on specific kinases involved in disease processes, particularly malaria. It has demonstrated promising results against Plasmodium falciparum kinases, indicating potential as an antimalarial agent .

Case Studies and Research Findings

- Anticancer Activity : A study explored the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

- Kinase Inhibition : In research focusing on malaria treatment, the compound was tested against Plasmodium falciparum kinases, revealing an IC50 value of 5.7 µM against one kinase target. This positions it as a candidate for further development in antimalarial therapies .

- Antimicrobial Testing : The compound was subjected to antimicrobial assays against Gram-positive and Gram-negative bacteria. It exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential utility in treating bacterial infections.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Kinase Inhibition |

|---|---|---|---|

| This compound | Moderate | Significant | Yes |

| 2-Phenylindolizine-3-carbaldehyde | Low | Moderate | No |

| 2-(4-Nitrophenyl)indolizine-3-carbaldehyde | Moderate | Low | Yes |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the indolizine core. Key steps include:

- Friedel-Crafts acylation or Vilsmeier-Haack formylation to introduce the carbaldehyde group at the 3-position.

- Suzuki coupling or Ullmann-type reactions to attach the 4-chlorophenyl moiety.

- Reagents such as benzoyl chloride, POCl₃/DMF (for formylation), and Pd catalysts (for cross-coupling) are commonly used .

Example Protocol :

Formylate indolizine using POCl₃/DMF at 0–5°C.

Perform Suzuki coupling with 4-chlorophenylboronic acid using Pd(PPh₃)₄ as a catalyst in THF/water .

Q. How can structural characterization be performed for this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substitution patterns and aromatic proton environments.

- X-ray crystallography (single-crystal XRD) for absolute configuration determination (e.g., as demonstrated for related imidazo[1,2-a]pyridine derivatives ).

- FT-IR to identify carbonyl (C=O) stretching vibrations (~1680–1700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : While specific safety data for this compound is limited, general precautions for chlorinated aromatics apply:

- Use fume hoods and gloves (nitrile or neoprene) to avoid dermal exposure.

- Avoid inhalation; monitor for acute toxicity (oral LD₅₀ ~300–2000 mg/kg for similar compounds) .

- Store in airtight containers away from oxidizers and light.

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) for intermediate purification.

- Recrystallization from ethanol/water mixtures to obtain high-purity crystals.

- HPLC (C18 column, acetonitrile/water mobile phase) for analytical purity checks .

Advanced Research Questions

Q. How can cis/trans isomerism in intermediates be resolved during synthesis?

- Methodological Answer :

- Selective crystallization : Use solvent polarity gradients (e.g., toluene/hexane) to isolate dominant isomers.

- Lewis acid-mediated isomerization : Employ BF₃·Et₂O or AlCl₃ to convert cis isomers to trans isomers, as demonstrated in Atovaquone synthesis .

- Chiral HPLC with amylose-based columns for enantiomeric separation.

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use software like MOE or AutoDock to model interactions with targets (e.g., CRTH2 receptors for anti-inflammatory activity) .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .

- MD simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) .

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 1h) for formylation steps.

- In situ IR monitoring : Track carbonyl group formation to terminate reactions at optimal conversion .

Q. What in vitro assays are suitable for evaluating its biological potential?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage cultures.

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .

属性

IUPAC Name |

2-(4-chlorophenyl)indolizine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-12-6-4-11(5-7-12)14-9-13-3-1-2-8-17(13)15(14)10-18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZHIJDNUJCYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395775 | |

| Record name | 2-(4-chlorophenyl)indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558424-57-0 | |

| Record name | 2-(4-chlorophenyl)indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。